

Visualizing DNA with HEX Azide 6-Isomer: Application Notes and Protocols

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Compound of Interest

Compound Name: *HEX azide, 6-isomer*

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This document provides detailed application notes and protocols for the use of HEX (hexachlorofluorescein) azide 6-isomer in the visualization of DNA. The primary method of conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.^{[1][2][3][4][5]}

Introduction

HEX azide 6-isomer is a fluorescent dye belonging to the fluorescein family, characterized by its hexachlorinated structure.^{[1][6]} This modification results in a bright, stable fluorescent signal in the green-yellow region of the spectrum.^{[2][6]} The presence of a terminal azide group allows for its covalent attachment to alkyne-modified DNA through click chemistry.^{[1][2]} This labeling strategy is highly specific and can be performed in aqueous solutions, making it ideal for biological applications such as fluorescence microscopy, PCR, and qPCR.^{[2][3][6]}

Product Information and Properties

HEX azide 6-isomer is a reliable reagent for the fluorescent labeling of DNA and other biomolecules. Its spectral properties make it a suitable replacement for other dyes like JOE and Alexa Fluor™ 532.^{[2][6]}

Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₂ Cl ₆ N ₄ O ₆	[1]
Molecular Weight	665.1 g/mol	[1]
CAS Number	1450752-91-6	[1]
Excitation Maximum (λ _{ex})	533 nm	[1][2][6]
Emission Maximum (λ _{em})	549 nm	[1][2][6]
Extinction Coefficient	87,770 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield	0.57	[1]
Solubility	DMSO, DMF	[1]
Storage	-20°C, protected from light	[1][6]

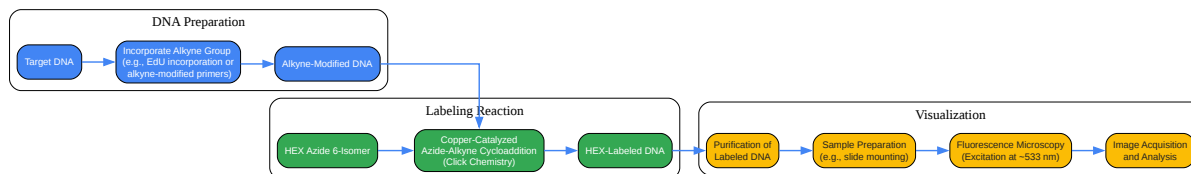
Applications

The primary application of HEX azide 6-isomer is the fluorescent labeling of alkyne-modified oligonucleotides and DNA for various downstream applications:

- **Fluorescence Microscopy:** Enables high-quality imaging and localization of DNA in fixed or live cells.[2]
- **Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR):** Used for the detection and quantification of specific DNA sequences.[2][6]
- **In situ Hybridization (ISH):** For the detection and localization of specific DNA sequences within cellular and tissue contexts.

Experimental Workflow for DNA Visualization

The overall process of labeling and visualizing DNA using HEX azide 6-isomer involves the incorporation of an alkyne group into the DNA, followed by the click chemistry reaction with the HEX azide, and subsequent imaging.



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Workflow for DNA labeling and visualization.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified DNA with HEX Azide 6-Isomer

This protocol describes the copper-catalyzed click chemistry reaction to label alkyne-modified DNA with HEX azide 6-isomer. This procedure is adapted from general click chemistry labeling protocols.[4][7]

Materials:

- Alkyne-modified DNA
- HEX azide 6-isomer (e.g., 10 mM stock in DMSO)
- Copper(II) sulfate (CuSO₄) (e.g., 100 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 200 mM in water)
- Sodium Ascorbate (e.g., 100 mM in water, freshly prepared)
- Triethylammonium acetate (TEAA) buffer (0.1 M)

- Nuclease-free water
- DMSO
- Ethanol

Procedure:

- Prepare the THPTA/CuSO₄ Working Solution: Mix the 100 mM CuSO₄ solution with the 200 mM THPTA ligand solution in a 1:2 ratio. Let it incubate for a few minutes before use. This solution can be stored frozen for several weeks.[\[8\]](#)
- Reaction Setup: In a microcentrifuge tube, combine the following reagents. The amounts can be scaled as needed.
 - Alkyne-modified DNA (e.g., 1-10 µg)
 - Nuclease-free water to bring the volume to the desired reaction volume.
 - HEX azide 6-isomer stock solution (2-5 molar equivalents to the alkyne-modified DNA).[\[8\]](#)
 - THPTA/CuSO₄ working solution (5 molar equivalents to the HEX azide).[\[8\]](#)
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (10-30 molar equivalents to the alkyne-modified DNA).[\[8\]](#)
- Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[\[8\]](#)
- Purification of Labeled DNA:
 - The labeled DNA can be purified from excess reagents using ethanol precipitation or a suitable DNA purification spin column.[\[4\]](#)[\[7\]](#)
 - For ethanol precipitation, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.
 - Incubate at -20°C for at least 1 hour.

- Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
- Carefully remove the supernatant.
- Wash the pellet with cold 70% ethanol and centrifuge again.
- Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Protocol 2: Visualization of HEX-Labeled DNA by Fluorescence Microscopy

This protocol provides a general guideline for imaging HEX-labeled DNA in a cellular context.

Materials:

- HEX-labeled DNA
- Phosphate-buffered saline (PBS)
- Antifade mounting medium with DAPI (optional, for nuclear counterstaining)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filters for HEX (Excitation: ~533 nm, Emission: ~556 nm) and DAPI (if used).

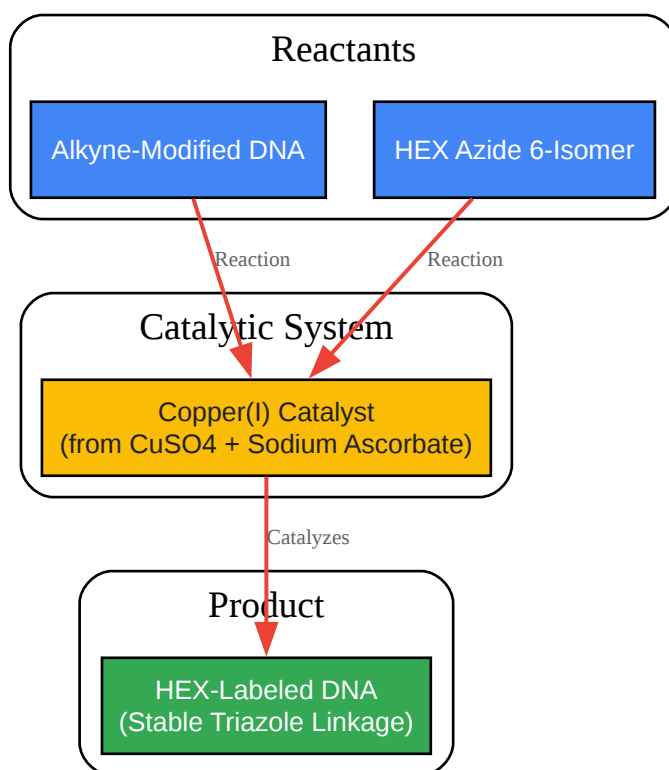
Procedure:

- Sample Preparation:
 - If labeling was performed in situ on cells grown on coverslips, wash the cells three times with PBS to remove unreacted components.
 - If purified HEX-labeled DNA is being introduced to cells (e.g., via transfection), follow the specific protocol for cell fixation and permeabilization after the desired incubation time.
- Mounting:

- Place a drop of antifade mounting medium onto a clean microscope slide.
- Carefully place the coverslip with the cells facing down onto the mounting medium.
- Avoid introducing air bubbles.
- Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
 - Allow the mounting medium to cure as per the manufacturer's instructions.
 - Visualize the sample using a fluorescence microscope equipped with a filter set appropriate for HEX (e.g., a FITC/GFP filter set may be suitable).
 - Use the DAPI channel to visualize the cell nuclei if a DAPI counterstain was used.
 - Acquire images using a suitable camera and imaging software.
- Image Analysis:
 - Analyze the acquired images to determine the localization and intensity of the HEX signal, which corresponds to the labeled DNA.

Logical Relationship for Click Chemistry Reaction

The core of the labeling process is the click chemistry reaction, which forms a stable triazole linkage between the alkyne-modified DNA and the HEX azide.



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Copper-catalyzed azide-alkyne cycloaddition.

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